

Comparative Kinetic Analysis of 1,1-Dichloro-2,2-difluoroethylene Reactions

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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-difluoroethylene

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A detailed guide for researchers, scientists, and drug development professionals on the reaction kinetics of **1,1-Dichloro-2,2-difluoroethylene** (DCDFE) compared with other halogenated alkenes, supported by experimental data and detailed methodologies.

Introduction

1,1-Dichloro-2,2-difluoroethylene (DCDFE), a halogenated alkene, is of significant interest due to its presence in various chemical processes and its potential environmental impact. Understanding the kinetics of its reactions with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O_3), and chlorine (Cl) atoms is crucial for assessing its atmospheric lifetime and degradation pathways. This guide provides a comparative analysis of the reaction kinetics of DCDFE with these species, alongside data for other relevant halogenated alkenes. The information presented herein is vital for researchers in atmospheric chemistry, environmental science, and for professionals involved in the development and risk assessment of chemicals.

Data Presentation: Reaction Rate Coefficients

The following tables summarize the experimentally determined rate coefficients for the gas-phase reactions of DCDFE and comparable halogenated alkenes with Cl atoms, OH radicals, and ozone at or near 298 K.

Table 1: Rate Coefficients for the Reaction of Halogenated Alkenes with Cl Atoms

Compound	Formula	$k_{\text{Cl}} (\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1})$	Temperature (K)	Reference Compound
1,1-Dichloro-2,2-difluoroethylene	$\text{C}_2\text{Cl}_2\text{F}_2$	$(7.1 \pm 1.1) \times 10^{-11}$	293 ± 2	Hexafluoro-1,3-butadiene
Tetrafluoroethylene	C_2F_4	$(6.6 \pm 1.0) \times 10^{-11}$	293 ± 2	Hexafluoro-1,3-butadiene
cis-1,2-Dichloro-1,2-difluoroethylene	cis- $\text{C}_2\text{Cl}_2\text{F}_2$	$(6.5 \pm 1.0) \times 10^{-11}$	293 ± 2	Hexafluoro-1,3-butadiene
1,1-Dichloroethylene	$\text{C}_2\text{H}_2\text{Cl}_2$	-	-	-
trans-1,2-Dichloroethylene	trans- $\text{C}_2\text{H}_2\text{Cl}_2$	-	-	-

Note: Data for 1,1-dichloroethylene and trans-1,2-dichloroethylene with Cl atoms was not readily available in the searched literature.

Table 2: Rate Coefficients for the Reaction of Halogenated Alkenes with OH Radicals

Compound	Formula	$k_{\text{OH}} (\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1})$	Temperature (K)
1,1-Dichloro-2,2-difluoroethylene	$\text{C}_2\text{Cl}_2\text{F}_2$	No experimental data found	-
1,1-Dichloroethylene	$\text{C}_2\text{H}_2\text{Cl}_2$	$(1.81 \pm 0.36) \times 10^{-12} \exp((511 \pm 71)/T)$	291-640
trans-1,2-Dichloroethylene	trans- $\text{C}_2\text{H}_2\text{Cl}_2$	$(9.75 \pm 1.14) \times 10^{-18} T^{1.73} \exp((727 \pm 46)/T)$	293-720
(E)-1,2-Difluoroethene	$\text{C}_2\text{H}_2\text{F}_2$	$(8.42 \pm 1.29) \times 10^{-12}$	298 ± 2

Table 3: Rate Coefficients for the Reaction of Halogenated Alkenes with Ozone

Compound	Formula	k_{O_3} (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)
1,1-Dichloro-2,2-difluoroethylene	C ₂ Cl ₂ F ₂	No experimental data found	-
(E)-1,2-Difluoroethene	C ₂ H ₂ F ₂	(1.16 ± 0.07) × 10 ⁻¹⁸	298 ± 2
trans-1,2-Dichloroethene	C ₂ H ₂ Cl ₂	6.5 × 10 ³ (in aqueous solution, dm ³ mol ⁻¹ s ⁻¹)	Ambient
1,1-Dichloroethylene	C ₂ H ₂ Cl ₂	110 (in aqueous solution, dm ³ mol ⁻¹ s ⁻¹)	Ambient

Experimental Protocols

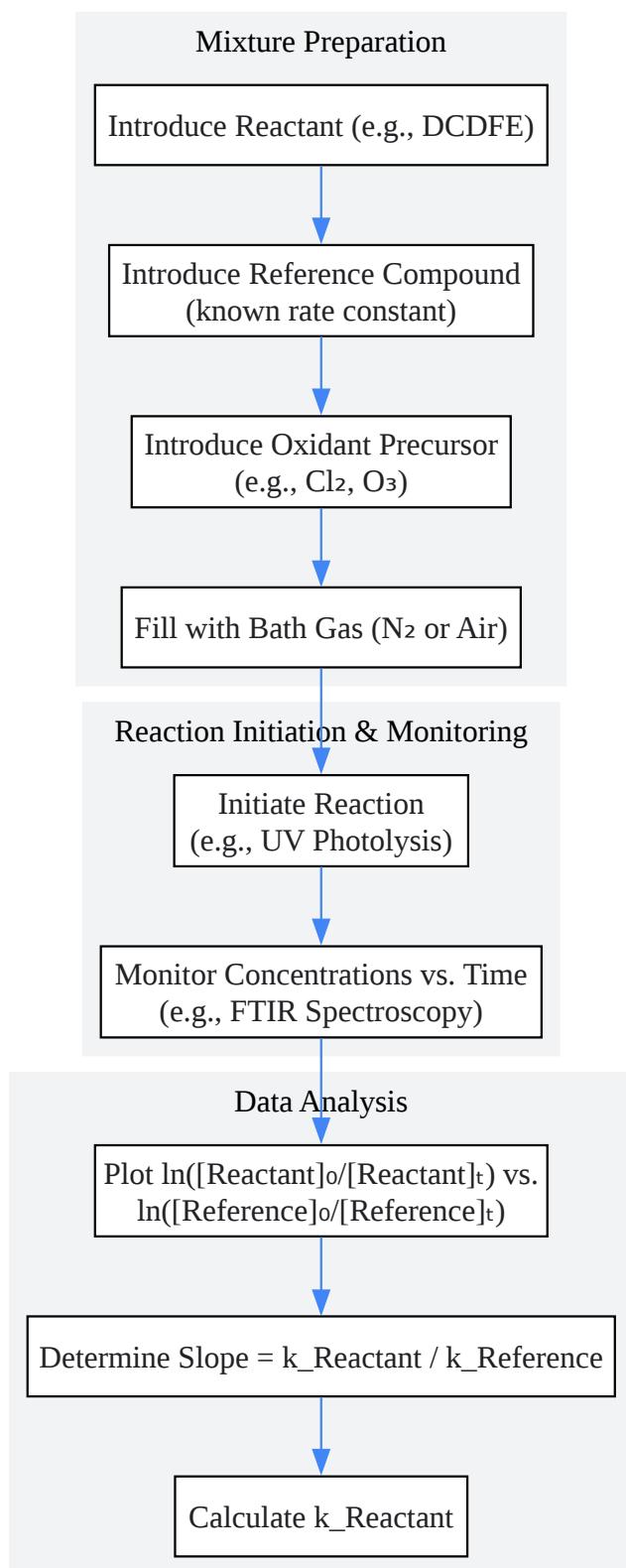
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies.

Below are outlines of common experimental techniques used to determine the rate coefficients presented above.

Relative Rate Method

The relative rate method is a widely used technique for determining the rate constant of a reaction without needing to know the absolute concentration of the oxidant (e.g., OH, Cl).

Experimental Workflow:

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Caption: Workflow for the relative rate method.

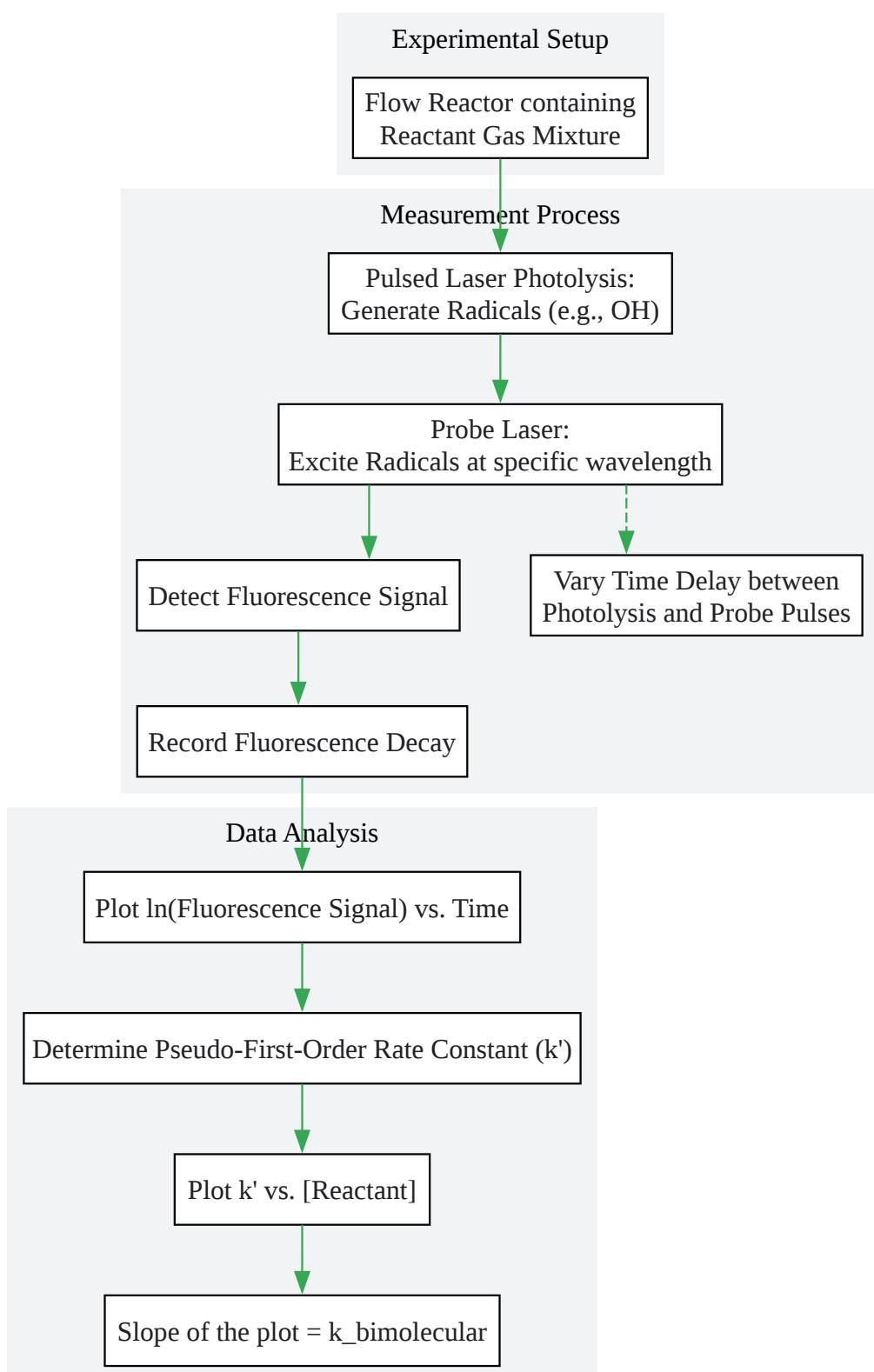
Detailed Steps:

- **Mixture Preparation:** A mixture of the target compound (e.g., DCDFE), a reference compound with a well-known rate constant for the reaction of interest, and an oxidant precursor is prepared in a reaction chamber (e.g., a smog chamber) filled with a bath gas like N₂ or air.
- **Reaction Initiation:** The reaction is initiated, typically by photolysis of the precursor to generate the desired oxidant (e.g., UV irradiation of Cl₂ to form Cl atoms, or photolysis of O₃ in the presence of water vapor to form OH radicals).
- **Concentration Monitoring:** The concentrations of the target and reference compounds are monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[\[1\]](#)
- **Data Analysis:** The relative loss of the target compound to the reference compound is plotted. According to the equation: $\ln([Reactant]_0/[Reactant]_t) = (k_{Reactant} / k_{Reference}) * \ln([Reference]_0/[Reference]_t)$ a plot of $\ln([Reactant]_0/[Reactant]_t)$ versus $\ln([Reference]_0/[Reference]_t)$ should yield a straight line with a slope equal to the ratio of the rate constants. From the known rate constant of the reference compound, the rate constant for the target compound can be calculated.

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)

The LP-LIF technique is an absolute method used to directly measure the rate of reaction of a radical species.

Experimental Workflow:

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Caption: Workflow for the LP-LIF technique.

Detailed Steps:

- Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a precursor molecule in a flow reactor, generating a known concentration of radicals (e.g., OH).[2]
- Radical Excitation and Detection: A second laser (probe laser), tuned to a specific wavelength, excites the radicals. The subsequent fluorescence is detected by a photomultiplier tube.
- Kinetic Measurement: The time delay between the photolysis and probe laser pulses is varied, allowing for the measurement of the radical concentration as a function of time after their generation.[2]
- Data Analysis: In the presence of a reactant in excess, the decay of the radical concentration follows pseudo-first-order kinetics. By measuring the decay rate at different reactant concentrations, the bimolecular rate constant for the reaction can be determined from the slope of a plot of the pseudo-first-order rate constant versus the reactant concentration.[2]

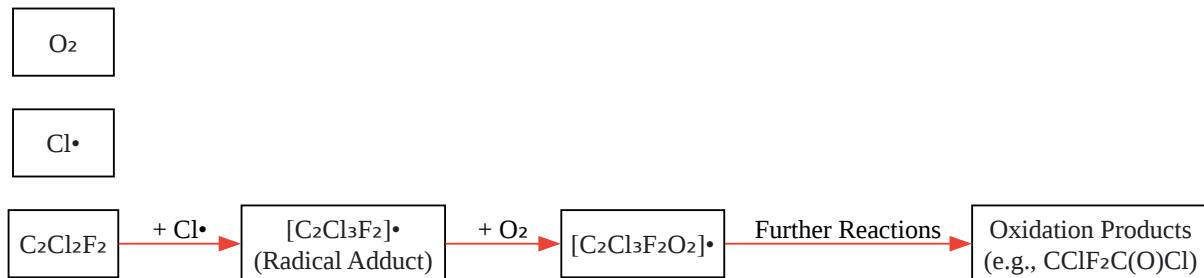
Discussion of Reaction Mechanisms

The reactions of halogenated alkenes with atmospheric oxidants can proceed through different pathways, influencing the final products and their environmental impact.

Reaction with Cl and OH Radicals

For unsaturated compounds like DCDFE, the dominant reaction pathway with Cl and OH radicals is electrophilic addition to the double bond. This forms a radical adduct which can then undergo further reactions.

Reaction Pathway with Chlorine Atoms:



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Caption: Reaction of DCDFE with a chlorine atom.

In the presence of oxygen, the initial radical adduct rapidly adds O_2 to form a peroxy radical, which then undergoes further reactions to form stable oxidation products. For the reaction of DCDFE with Cl atoms in the presence of O_2 , chlorodifluoroacetyl chloride ($CClF_2C(O)Cl$) has been identified as a major product.[3][4]

Thermal Decomposition

Information on the thermal decomposition of DCDFE is scarce in the reviewed literature. However, studies on similar halogenated hydrocarbons suggest that at high temperatures, decomposition can occur through the elimination of halogen atoms or hydrogen halides (if present), or through C-C bond cleavage. For instance, the thermal decomposition of dichlorodifluoromethane has been studied in thermal plasma, leading to the formation of various smaller molecules and radicals.[5] It is plausible that the thermal decomposition of DCDFE would lead to the formation of smaller halogenated compounds and potentially soot under certain conditions.

Comparison with Alternatives

The kinetic data presented allows for a comparison of the atmospheric reactivity of DCDFE with other halogenated alkenes.

- Reaction with Cl atoms: The rate coefficient for the reaction of DCDFE with Cl atoms is very similar to that of tetrafluoroethylene and cis-1,2-dichloro-1,2-difluoroethylene.[3][4] This suggests that the presence of both chlorine and fluorine atoms on the double bond does not

significantly alter the reactivity towards Cl atoms compared to fully fluorinated or other mixed halogenated ethylenes. The high rate constants for all these compounds indicate that reaction with Cl atoms can be a significant atmospheric sink in regions with high chlorine atom concentrations, such as the marine boundary layer.

- Reaction with OH radicals: While no direct experimental data was found for DCDFE, a comparison with other dichloroethylenes suggests that the reaction with OH radicals is likely to be a significant atmospheric removal process. The rate constants for 1,1-dichloroethylene and trans-1,2-dichloroethylene are on the order of $10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$, indicating atmospheric lifetimes with respect to OH reaction on the order of days to weeks.[6]
- Reaction with Ozone: Similarly, no gas-phase kinetic data for the reaction of DCDFE with ozone was found. The available data for other chloroethylenes in aqueous solution show a wide range of reactivity.[7] Generally, the reactivity of alkenes with ozone is lower than with OH radicals.

Conclusion

This guide provides a comparative overview of the kinetic studies of **1,1-dichloro-2,2-difluoroethylene** reactions. The reaction of DCDFE with atomic chlorine is rapid, with a rate constant comparable to other fluoro- and chloro-substituted ethylenes. While direct experimental data for the reactions of DCDFE with OH radicals and ozone are currently lacking, comparisons with structurally similar compounds suggest that the reaction with OH radicals is likely a significant atmospheric loss process. Further experimental and theoretical studies are needed to fully characterize the atmospheric fate of DCDFE. The provided experimental protocols and reaction pathway diagrams offer a foundational understanding for researchers and professionals working with this and similar compounds.

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